3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester
Overview
Description
3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of azetidinecarboxylic acid derivatives. This compound is characterized by its unique structure, which includes an azetidine ring, a phenylmethoxy group, and a dimethylethyl ester moiety. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its chiral properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via an etherification reaction, where a phenylmethanol derivative reacts with an appropriate leaving group on the azetidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the dimethylethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ester group, resulting in the formation of reduced derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Phenylmethoxy derivatives with oxidized functional groups.
Reduction: Reduced azetidine or ester derivatives.
Substitution: Compounds with substituted phenylmethoxy groups.
Scientific Research Applications
3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is utilized in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals due to its reactivity and chiral properties.
Mechanism of Action
The mechanism of action of 3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid 1,1-dimethylethyl ester is primarily related to its ability to interact with specific molecular targets. The azetidine ring and phenylmethoxy group can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
- 3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid methyl ester
- 3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid ethyl ester
- 3-[2-(Phenylmethoxy)ethoxy]-1-azetidinecarboxylic acid propyl ester
Comparison:
- Structural Differences: The primary difference lies in the ester group, where the dimethylethyl ester is replaced with methyl, ethyl, or propyl esters in similar compounds.
- Reactivity: The reactivity of these compounds can vary based on the ester group, influencing their suitability for different synthetic applications.
- Applications: While all these compounds serve as intermediates in organic synthesis, their specific applications may differ based on their reactivity and stability.
Properties
IUPAC Name |
tert-butyl 3-(2-phenylmethoxyethoxy)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-11-15(12-18)21-10-9-20-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEABYSXRHSRBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCCOCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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